(4-bromophenyl)[2-(4-chlorophenyl)cyclopropyl]methanone O-(4-nitrobenzyl)oxime
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Description
(4-bromophenyl)[2-(4-chlorophenyl)cyclopropyl]methanone O-(4-nitrobenzyl)oxime is a useful research compound. Its molecular formula is C23H18BrClN2O3 and its molecular weight is 485.76. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
Synthesis Improvement : The synthesis of a similar compound, (4-chlorophenyl)(cyclopropyl)methanone O-(4-nitrobenzyl)oxime, was optimized to increase yield and simplify the process. This compound is an intermediate of flucycloxuron, an insecticide (Gao Xue-yan, 2011).
Structural Analysis : The structure of (1-(Benzylsulfonyl)-3-(4-nitrophenyl)-1,2,3,4-tetrahydroquinoxalin-2-yl)(4-bromophenyl)methanone 2-methylpropanol hemisolvate, a related compound, was analyzed, revealing a distorted half-chair conformation of the tetrahydropyrazine ring and partial involvement in intramolecular π–π stacking (O. Borbulevych, 2007).
Biological Applications
Anticancer and Antituberculosis Properties : A study on 1-(4-Chlorophenyl) cyclopropyl methanone derivatives found some compounds exhibiting significant anticancer and antituberculosis activities, highlighting the potential of such structures in medical applications (S. Mallikarjuna et al., 2014).
Carbonic Anhydrase Inhibitory Properties : Novel bromophenols, including natural products, were synthesized and evaluated for their ability to inhibit human cytosolic carbonic anhydrase II, an enzyme target for treatment of various diseases (H. T. Balaydın et al., 2012).
Molecular Docking and Computational Studies
Molecular Docking Analysis : The synthesized compound (2-((6-chloropyridin-3-yl)methoxy)-5-bromophenyl)(4-chlorophenyl) methanone was characterized by molecular docking analysis with anti-cancer targets, suggesting potential applications in drug design (B. Lakshminarayana et al., 2018).
Antibacterial Evaluation and Molecular Docking : A study involving 4-alkoxy/aryloxyphenyl cyclopropyl methane oxime derivatives showed significant antibacterial activity, with molecular docking methods exploring the interaction mechanisms (A. Chaudhary et al., 2021).
Properties
IUPAC Name |
(Z)-1-(4-bromophenyl)-1-[2-(4-chlorophenyl)cyclopropyl]-N-[(4-nitrophenyl)methoxy]methanimine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18BrClN2O3/c24-18-7-3-17(4-8-18)23(22-13-21(22)16-5-9-19(25)10-6-16)26-30-14-15-1-11-20(12-2-15)27(28)29/h1-12,21-22H,13-14H2/b26-23+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMRXPKUBGDDUFO-WNAAXNPUSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=NOCC2=CC=C(C=C2)[N+](=O)[O-])C3=CC=C(C=C3)Br)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(C1/C(=N/OCC2=CC=C(C=C2)[N+](=O)[O-])/C3=CC=C(C=C3)Br)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18BrClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.